Arsine, chlorobis(chloromethyl)-

Description

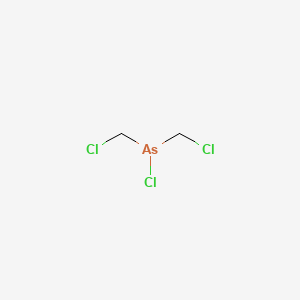

Arsine, chlorobis(chloromethyl)- (CAS RN: Not explicitly provided in evidence, but structurally identified as an arsenic-based compound with two chloromethyl groups and one chlorine atom bonded to arsenic) is an organoarsenic compound. It belongs to a class of arsenic derivatives characterized by mixed alkyl/chloro substituents. Such compounds are often studied for their environmental persistence, toxicity, and role in chemical warfare agent degradation pathways.

Properties

CAS No. |

56863-50-4 |

|---|---|

Molecular Formula |

C2H4AsCl3 |

Molecular Weight |

209.33 g/mol |

IUPAC Name |

chloro-bis(chloromethyl)arsane |

InChI |

InChI=1S/C2H4AsCl3/c4-1-3(6)2-5/h1-2H2 |

InChI Key |

XVZVJZMPYVTERO-UHFFFAOYSA-N |

Canonical SMILES |

C(Cl)[As](CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-bis(chloromethyl)arsane can be synthesized through the chloromethylation of arsenic-containing compounds. One common method involves the reaction of arsenic trichloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under acidic conditions and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of chloro-bis(chloromethyl)arsane follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Chloro-bis(chloromethyl)arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives .

Scientific Research Applications

Chloro-bis(chloromethyl)arsane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Research into its biological activity and potential use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of chloro-bis(chloromethyl)arsane involves its interaction with molecular targets through its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include the formation of adducts with proteins and nucleic acids, which can alter their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lewisite I (Dichloro(2-chlorovinyl)arsine)

- Structural Similarities : Both compounds feature arsenic bonded to chlorine and organic substituents. Lewisite I has a chlorovinyl group and two chlorines, while chlorobis(chloromethyl)-arsine replaces the chlorovinyl with two chloromethyl groups.

- Toxicity : Lewisite I is a potent vesicant and chemical warfare agent with acute toxicity (EC₅₀ values for related degradation products like 2-chlorovinylarsonic acid: 31.20 μg L⁻¹ in Microtox™ assays) . Chlorobis(chloromethyl)-arsine’s toxicity is inferred to be high due to arsenic’s reactivity and alkyl chloride substituents, though specific data are absent.

- Environmental Behavior: Lewisite I degrades into 2-chlorovinylarsonic acid and bis(2-chlorovinyl)arsinic acid, which exhibit moderate solubility (log KOW ~0.5–2.5) and persistence in marine environments .

Dimethylarsenic Trichloride ((CH₃)₂AsCl₃)

- Structural Similarities : Both are trihalogenated arsenic compounds with organic substituents. Dimethylarsenic trichloride has two methyl groups and three chlorines, while chlorobis(chloromethyl)-arsine substitutes methyl with chloromethyl.

- Reactivity : Dimethylarsenic trichloride hydrolyzes to dimethylarsinic acid (a less toxic metabolite) in water . Chlorobis(chloromethyl)-arsine is expected to hydrolyze similarly, but the chloromethyl groups may yield more stable and toxic intermediates (e.g., chlorinated aldehydes).

- Applications : Dimethylarsenic trichloride is a precursor in organic arsenic synthesis; chlorobis(chloromethyl)-arsine’s uses are unclear but may relate to industrial alkylation processes .

Data Table: Key Properties and Comparisons

Research Findings and Critical Analysis

- Toxicity Mechanisms : Arsenic compounds disrupt cellular enzymes via thiol group binding. Chloromethyl groups in chlorobis(chloromethyl)-arsine may enhance lipid solubility, facilitating membrane penetration and intracellular damage .

- Degradation Pathways: Unlike Lewisite I, which forms sulfonic acids in seawater, chlorobis(chloromethyl)-arsine may release chloroacetaldehyde, a known mutagen, upon hydrolysis .

- Regulatory Status: Arsenic compounds, including chlorobis(chloromethyl)-arsine, are classified under stringent regulations (e.g., EU REACH) due to carcinogenicity and environmental hazards .

Biological Activity

Arsine, chlorobis(chloromethyl)- (CAS No. 56863-50-4), is a compound that has garnered attention due to its potential biological activities and implications in health and environmental contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Formula: C2H4Cl3As

Molecular Weight: 195.38 g/mol

IUPAC Name: Chlorobis(chloromethyl)arsine

Biological Activity Overview

The biological activity of chlorobis(chloromethyl)arsine primarily revolves around its alkylating properties, which can lead to significant cellular effects. Alkylating agents are known for their ability to form covalent bonds with nucleophilic sites on DNA and proteins, potentially leading to mutagenesis and cytotoxicity.

Chlorobis(chloromethyl)arsine acts as an alkylating agent, which means it can introduce alkyl groups into biomolecules. This mechanism is crucial in understanding its potential toxicity and therapeutic applications. The compound's interaction with DNA can result in cross-linking, leading to impaired replication and transcription processes.

Case Studies and Research Findings

-

Toxicological Studies

- Research has indicated that exposure to chlorobis(chloromethyl)arsine can lead to adverse health effects, including carcinogenicity. A study highlighted its role as a potential carcinogen due to its DNA-damaging properties .

- Epidemiological studies have linked arsenic compounds, including chlorobis(chloromethyl)arsine, to various cancers, particularly skin and bladder cancer .

- Comparative Chemical Studies

- Environmental Impact

Data Table: Biological Activity Summary

| Parameter | Value |

|---|---|

| CAS Number | 56863-50-4 |

| Molecular Formula | C2H4Cl3As |

| Toxicity Level | High |

| Carcinogenic Potential | Yes |

| Primary Mechanism of Action | Alkylation of DNA |

| Regulatory Status | Restricted substance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.